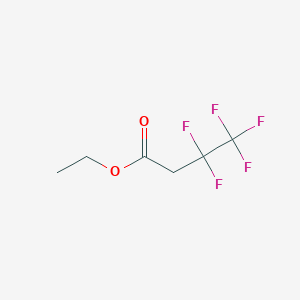
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula C6H7F5O2 and a molecular weight of 206.11 g/mol . This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity. It is commonly used in various scientific research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a catalyst. One common method includes the reaction of 3,3,4,4,4-pentafluorobutanoic acid with ethanol under acidic conditions to form the ethyl ester . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production rate and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes, leading to altered biochemical pathways . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-, ethyl ester: This compound has three fluorine atoms instead of five, resulting in different reactivity and properties.
Butanoic acid, ethyl ester: Lacks fluorine atoms, making it less reactive and less stable compared to its fluorinated counterparts.
Butanoic acid, 4-chloro-, ethyl ester: Contains a chlorine atom, which imparts different chemical properties compared to fluorine.
Uniqueness
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester is unique due to the high number of fluorine atoms, which significantly influence its chemical behavior and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
106693-04-3 |
|---|---|
Molekularformel |
C6H7F5O2 |
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
ethyl 3,3,4,4,4-pentafluorobutanoate |
InChI |
InChI=1S/C6H7F5O2/c1-2-13-4(12)3-5(7,8)6(9,10)11/h2-3H2,1H3 |
InChI-Schlüssel |
HFCVLBOZWYJMPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




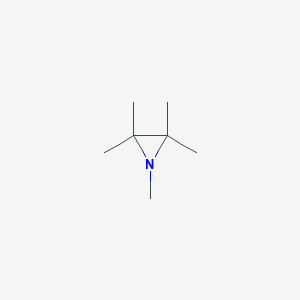

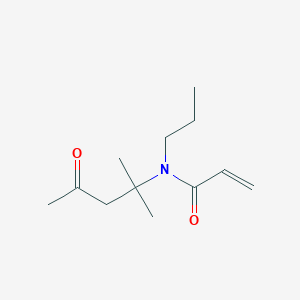
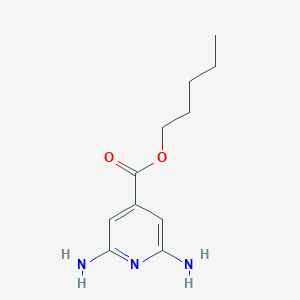
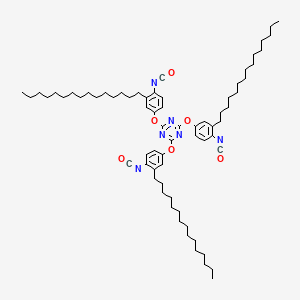

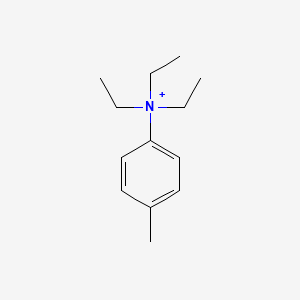

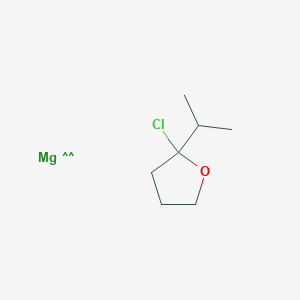
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
